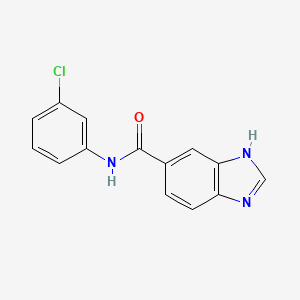
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of tubulin, a protein that is essential for cell division, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide for lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Métodos De Síntesis
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide can be synthesized through a multi-step process. One of the commonly used methods involves the reaction of 3-chloroaniline with 2-carboxybenzaldehyde in the presence of a catalyst, followed by cyclization and condensation reactions. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJRRSXJAHKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3H-benzimidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
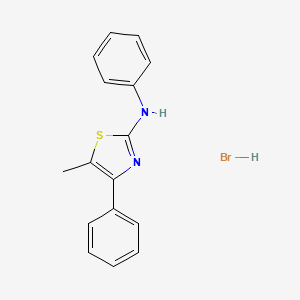
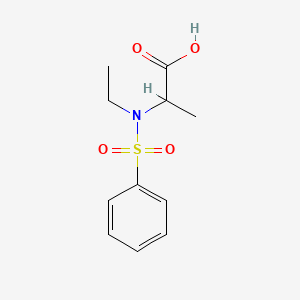
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
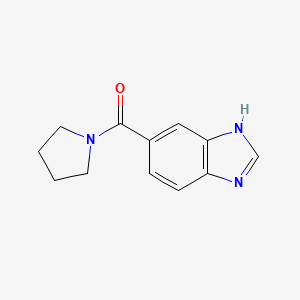

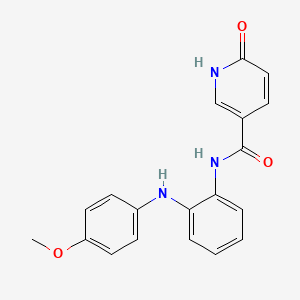
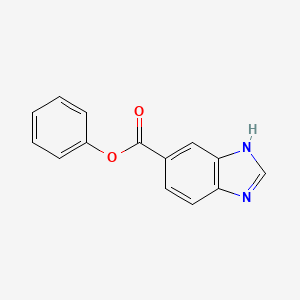
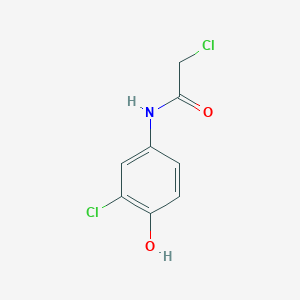
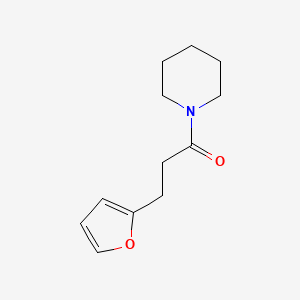
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)